

# Analytical Characterization Protocol: 4-Chloro-N-cyclopropyl-3-nitrobenzamide[1]

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## Compound of Interest

Compound Name: 4-Chloro-n-cyclopropyl-3-nitrobenzamide

CAS No.: 90797-58-3

Cat. No.: B1616967

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## Executive Summary

**4-Chloro-N-cyclopropyl-3-nitrobenzamide** (CAS 90797-58-3) is a critical pharmacophore intermediate, frequently utilized in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and various kinase inhibitors.[1] Its structural integrity is defined by the electron-withdrawing nitro group at the meta position and the steric constraint of the cyclopropyl amide, making it susceptible to specific degradation pathways (hydrolysis and nitro-reduction) that must be monitored.[1]

This guide provides a validated, multi-modal analytical strategy for the characterization, purity assessment, and release testing of this compound. The protocols herein are designed to meet rigorous pharmaceutical standards (ICH Q2/Q3), prioritizing specificity, linearity, and robustness.

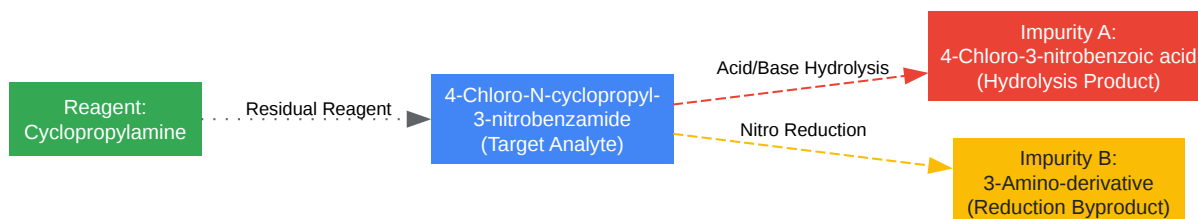
## Physicochemical Profile & Structural Logic

Before instrumental analysis, the physicochemical behavior of the molecule must be understood to select appropriate solvents and conditions.[1]

Property	Value / Characteristic	Analytical Implication
Molecular Formula		Exact Mass: 240.0302 Da
Molecular Weight	240.64 g/mol	Detectable via Single Quad MS (ESI+)
Solubility	High: DMSO, DMF, THF, MeOHLow: Water, Hexanes	Use DMSO-d6 for NMR; ACN/Water for HPLC.[1]
pKa (Predicted)	~13 (Amide NH)	Non-ionizable in standard acidic HPLC mobile phases.[1]
Chromophores	Nitro-benzene core ( nm)	UV Detection at 254 nm is optimal.[1]

## Structural Visualization

The following diagram illustrates the core chemical structure and the potential degradation pathways that the analytical methods must detect.



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Caption: Structural relationship between the target analyte and its primary process impurities (Hydrolysis and Reduction).

## Method 1: High-Performance Liquid Chromatography (HPLC)

Objective: Quantitative assay and purity assessment. Rationale: The hydrophobic chloro-nitro-benzene core requires a reverse-phase (RP) separation. A C18 column provides sufficient

retention, while the cyclopropyl group adds unique selectivity that separates it well from the hydrolyzed acid impurity.[1]

## Protocol Parameters

- Instrument: Agilent 1260 Infinity II or Waters Alliance (or equivalent).
- Column: Agilent Zorbax Eclipse Plus C18 (mm, 3.5  $\mu$ m) or Phenomenex Kinetex C18.[1]
- Column Temperature: 35°C.
- Flow Rate: 1.0 mL/min.[2]
- Injection Volume: 5.0  $\mu$ L.
- Detection: UV @ 254 nm (Primary), 210 nm (Secondary for non-aromatic impurities).[1]

## Mobile Phase System

- Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).
- Solvent B: Acetonitrile (HPLC Grade).[2]

## Gradient Table

Time (min)	% Solvent A	% Solvent B	Phase Description
0.00	95	5	Equilibration / Injection
2.00	95	5	Isocratic Hold (Elute polar salts)
15.00	10	90	Linear Ramp (Elute main peak)
18.00	10	90	Wash
18.10	95	5	Re-equilibration
23.00	95	5	End of Run

#### System Suitability Criteria:

- Retention Time (RT): Target  $\sim 9.5 \pm 0.5$  min.
- Tailing Factor:  
.
- Theoretical Plates:  
.
- Resolution:

between Main Peak and nearest impurity (usually the benzoic acid precursor).

## Method 2: LC-MS Identification

Objective: Structural confirmation and impurity mass profiling. Rationale: Electrospray Ionization (ESI) in positive mode is highly sensitive for the amide nitrogen protonation.

### Mass Spectrometry Settings

- Ionization Source: ESI (Positive Mode).

- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V (Adjust to minimize in-source fragmentation).
- Source Temperature: 120°C.
- Desolvation Temperature: 350°C.
- Scan Range: 100 – 600 m/z.

## Expected Mass Fragments

Ion Species	m/z (Monoisotopic)	Interpretation
	241.04	Protonated Molecular Ion (Base Peak)
	263.02	Sodium Adduct
	~184.0	Loss of cyclopropylamine (Amide cleavage)
Isotope Pattern	M+2 peak ~33%	Characteristic Chlorine ( ) signature

## Method 3: Nuclear Magnetic Resonance ( <sup>1</sup>H-NMR)

Objective: Definitive structural elucidation. Rationale: The cyclopropyl ring provides a highly diagnostic high-field signal (0.5–0.8 ppm) that confirms the N-alkylation.

### Protocol

- Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d<sub>6</sub>.
- Instrument: 400 MHz or higher (Bruker Avance).
- Scans: 16 – 32 scans.

## Spectral Assignment (Reference: DMSO-d<sub>6</sub>)

- 8.65 ppm (d, 1H): Amide  
(Broad singlet or doublet due to coupling with CH).
- 8.20 ppm (d, 1H): Aromatic  
(Ortho to nitro, meta to amide).
- 7.85 ppm (dd, 1H): Aromatic  
(Ortho to amide).
- 7.60 ppm (d, 1H): Aromatic  
(Ortho to chloro).
- 2.85 ppm (m, 1H): Cyclopropyl  
(Methine).[1]
- 0.75 ppm (m, 2H): Cyclopropyl  
.
- 0.55 ppm (m, 2H): Cyclopropyl  
.

Note: The presence of the Chlorine atom at position 4 causes a downfield shift of the adjacent protons compared to a non-halogenated benzamide.

## Method 4: Residual Solvents (GC-HS)

Objective: Quantification of synthesis solvents (Dichloromethane, THF).[1] Rationale: Headspace GC is required as the compound is non-volatile and thermally labile at high GC injector temperatures.

### GC Parameters[1][4][5][6]

- Column: DB-624 (  
  
).

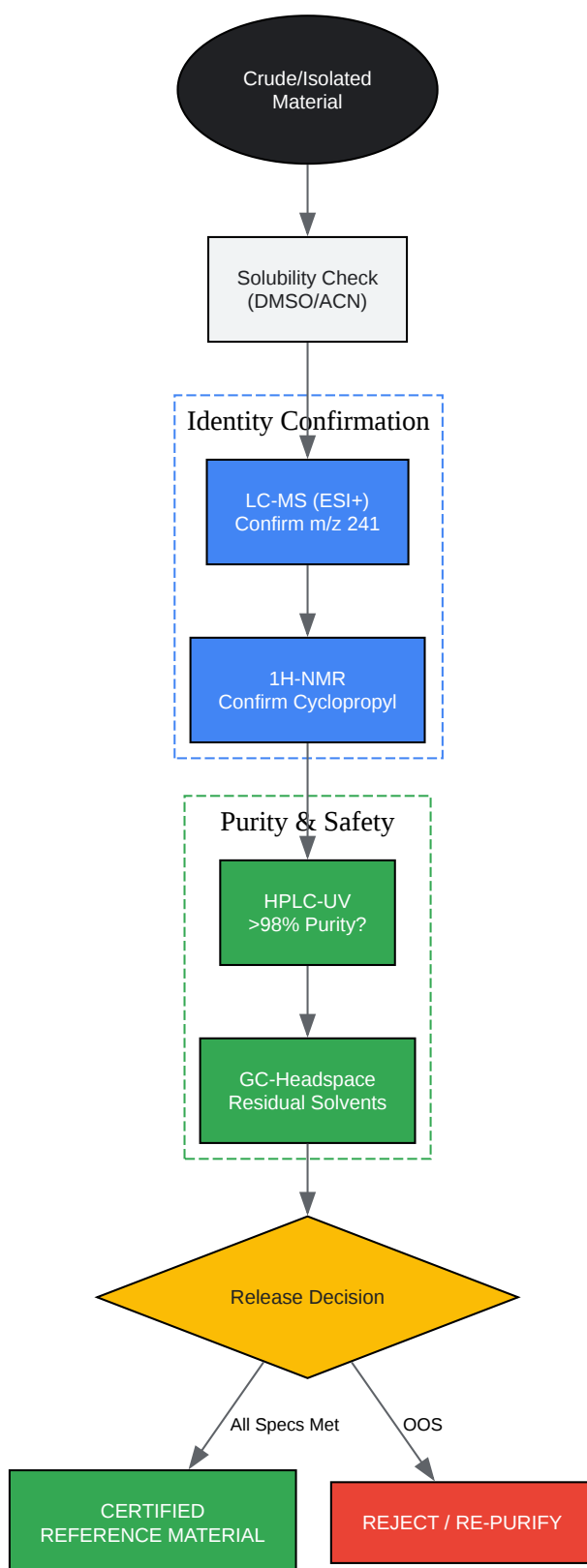
- Carrier Gas: Nitrogen or Helium @ 1.5 mL/min.
- Injector: Split 1:10 @ 200°C.
- Detector: FID @ 240°C.

## Headspace Parameters[1]

- Solvent: DMAc (Dimethylacetamide) or DMSO.
- Incubation: 80°C for 20 minutes.
- Loop/Transfer Line: 90°C / 100°C.

## Analytical Workflow Diagram

The following flowchart visualizes the decision matrix for releasing a batch of **4-Chloro-N-cyclopropyl-3-nitrobenzamide**.



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Caption: Step-by-step analytical decision tree for batch release.

## References

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